molecular formula C23H27ClN6O2 B14108078 6-(5-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione

6-(5-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione

Cat. No.: B14108078
M. Wt: 455.0 g/mol
InChI Key: RZOYSDAHGTWFOR-UHFFFAOYSA-N
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Description

8-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic synthesis. The process begins with the preparation of the imidazo[1,2-g]purine core, followed by the introduction of the 5-chloro-2-methylphenyl and piperidin-1-yl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

8-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

8-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-g]purine derivatives with different substituents. Examples include:

  • 8-(5-bromo-2-methylphenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
  • 8-(5-fluoro-2-methylphenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Uniqueness

The uniqueness of 8-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione lies in its specific substituents, which confer distinct chemical and biological properties. These properties make it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H27ClN6O2

Molecular Weight

455.0 g/mol

IUPAC Name

6-(5-chloro-2-methylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C23H27ClN6O2/c1-15-7-8-17(24)13-18(15)30-16(2)14-29-19-20(25-22(29)30)26(3)23(32)28(21(19)31)12-11-27-9-5-4-6-10-27/h7-8,13-14H,4-6,9-12H2,1-3H3

InChI Key

RZOYSDAHGTWFOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCCCC5)C

Origin of Product

United States

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